2-fluoro-6-methoxybenzene-1-sulfonyl chloride
Overview
Description
2-fluoro-6-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClFO3S and a molecular weight of 224.64 g/mol . It is a light brown solid with a boiling point of approximately 280.9°C and a density of 1.455 g/cm³ . This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
2-fluoro-6-methoxybenzene-1-sulfonyl chloride can be synthesized from 2-Bromo-3-fluoroanisole . The synthetic route involves the reaction of 2-Bromo-3-fluoroanisole with chlorosulfonic acid under controlled conditions to yield this compound . The reaction conditions typically include maintaining a specific temperature and using appropriate solvents to facilitate the reaction.
Chemical Reactions Analysis
2-fluoro-6-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and other nucleophiles. The reaction conditions often involve controlled temperatures and the use of solvents to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-fluoro-6-methoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its unique properties . Some of its applications include:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is utilized in the development of biochemical assays and as a reagent in various biological experiments.
Medicine: It plays a role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-fluoro-6-methoxybenzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . This reactivity is exploited in various chemical and biological applications, where the compound acts as a key intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
2-fluoro-6-methoxybenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
2-Fluoro-6-trifluoromethylbenzenesulphonyl chloride: This compound has a similar structure but with a trifluoromethyl group instead of a methoxy group.
2-Fluoro-6-methoxybenzenesulfonyl fluoride: This compound has a fluoride group instead of a chloride group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
2-fluoro-6-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-6-4-2-3-5(9)7(6)13(8,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAVLIIXUXQDBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1176126-31-0 | |
Record name | 2-Fluoro-6-methoxybenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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